molecular formula C2H5B B1284236 Bromoethane-1,1,2,2-d4 CAS No. 25854-32-4

Bromoethane-1,1,2,2-d4

Cat. No. B1284236
CAS RN: 25854-32-4
M. Wt: 112.99 g/mol
InChI Key: RDHPKYGYEGBMSE-LNLMKGTHSA-N
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Description

Bromoethane-1,1,2,2-d4 is a deuterated compound, which means that it contains the isotope deuterium (D) instead of the common hydrogen (H). This type of compound is often used in scientific research, particularly in the field of chemistry, to trace reactions and understand mechanisms due to the different mass of deuterium compared to hydrogen. The synthesis of such compounds, including 1,2-dibromoethane-d4, has been described and involves the reaction of acetylene and hydrogen bromide to give high yields of the deuterated dibromoethane .

Synthesis Analysis

The synthesis of deuterated compounds like Bromoethane-1,1,2,2-d4 can be achieved through various methods. For instance, the thermal and photochemical reaction of acetylene with hydrogen bromide has been reported to yield 1,2-dibromoethane-d4 with a high degree of deuterium incorporation . Additionally, the synthesis of 1-bromo-1-lithioethene, a related reagent, has been reported to undergo clean 1,2-addition with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols .

Molecular Structure Analysis

The molecular structure of deuterated compounds is similar to their non-deuterated counterparts, except for the presence of deuterium atoms. The specific molecular structure of Bromoethane-1,1,2,2-d4 is not detailed in the provided papers, but it can be inferred that the deuterium atoms replace the hydrogen atoms at the 1,1,2,2 positions of the ethane molecule. The molecular structure of related compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, has been determined by X-ray crystallography, revealing details such as puckering of the four-membered ring and the cis- and trans-relationships of substituents .

Chemical Reactions Analysis

The chemical reactivity of Bromoethane-1,1,2,2-d4 would be expected to be similar to that of non-deuterated bromoethane, although the reaction rates may differ due to the isotope effect. The papers provided do not detail reactions specifically involving Bromoethane-1,1,2,2-d4, but they do describe the use of related brominated reagents in organic synthesis. For example, 1-bromo-1-lithioethene has been used to add to aldehydes and ketones, and to trap with various electrophiles . Another example is the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene, which was achieved through a Wittig-Horner reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bromoethane-1,1,2,2-d4 would be influenced by the presence of deuterium. For example, the vapor pressure of ethylene-d4 oxide, a related compound, has been measured, providing insights into its physical properties . The chemical properties of brominated compounds can be quite diverse, as illustrated by the synthesis of 1-bromo-3,3-bis(2-bromoethyl)alkanes, which are precursors to other chemicals like quinuclidines and phosphabicyclooctanes . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have also been studied, showing interesting photoluminescence properties in solution and solid state .

Scientific Research Applications

Kinetics in Gas-Phase Reactions

Research by Sarzyński et al. (2011) focused on the kinetics of gas-phase reactions involving bromoethane. They studied the reaction of chlorine atoms with bromoethane and D-bromoethane, providing insights into the rate constants for H-abstraction and D-abstraction at various temperatures. This research is significant for understanding the behavior of bromoethane in atmospheric chemistry and in industrial processes where gas-phase reactions are involved (Sarzyński, D., et al., 2011).

Effect of External Electric Fields on Bromoethane

Jin et al. (2019) conducted a study on the dissociation characteristics of bromoethane under external electric fields. Their work, which utilized density function theory, provides essential information on the degradation of bromoethane, a significant factor in atmospheric chemistry and environmental protection (Jin, Y., et al., 2019).

Synthesis of Organic Deuterium Compounds

Leitch and Morse (1952) described the synthesis of various organic deuterium compounds, including 1,2-dibromoethane-d4. Their research contributes to the field of synthetic chemistry, particularly in the production of isotopically labeled compounds for scientific studies (Leitch, L. C., & Morse, A. T., 1952).

Conformational Studies in Chemical Physics

The study by Ramasami (2007) explored the gas-phase conformers of 1-bromo-2-iodoethane using advanced theoretical methods. This research enhances our understanding of molecular structure and behavior, which is crucial in fields like material science and molecular engineering (Ramasami, P., 2007).

Applications in Organic Synthesis

Ghasemi et al. (2004) utilized 1-bromo-2-iodoethylene in the synthesis of natural products, demonstrating its role as a central building block in organic synthesis. This showcases the application of bromoethane derivatives in creating complex molecular structures for pharmaceutical and chemical industries (Ghasemi, H., et al., 2004).

Environmental Degradation Studies

Santos and Livingston (1997) investigated the aerobic mineralization of dibromoethane and other brominated compounds. Understanding the biodegradation pathways of these compounds is crucial for environmental remediation and pollution control strategies (Santos, L. M. F. D., & Livingston, A., 1997).

Safety And Hazards

Bromoethane-1,1,2,2-d4 is classified as a flammable liquid and vapor . It is harmful if swallowed or inhaled and is suspected of causing cancer . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584021
Record name Bromo(1,1,2,2-~2~H_4_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoethane-1,1,2,2-d4

CAS RN

25854-32-4
Record name Bromo(1,1,2,2-~2~H_4_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25854-32-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TT Nguyen, KD King, RG Gilbert - The Journal of Physical …, 1983 - ACS Publications
Collisional energy transfer in the two-channel thermal decomposition of bromoethane-1,1,2,2-d4 Page 1 494 J. Phys. Chem.1983, 87, 494-498 Collisional Energy Transfer in the Two-Channel …
Number of citations: 30 pubs.acs.org
TM Brown, BR Gillespie, MM Rothrock… - The Journal of …, 2019 - ACS Publications
Chemical activation experiments and computational methods have been used to study the unimolecular reactions of C 2 H 5 CH 2 Br and C 2 D 5 CHFBr with 90 and 93 kcal mol –1 of …
Number of citations: 2 pubs.acs.org
N Vin, F Battin-Leclerc, O Herbinet - hal.science
The tubular reactor is often considered as a plug flow reactor when running simulations using detailed kinetic models. The goal of the present residence time distribution measurements …
Number of citations: 0 hal.science

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